molecular formula C16H16BrNO B14750654 3-bromo-N-(diphenylmethyl)propanamide CAS No. 61071-76-9

3-bromo-N-(diphenylmethyl)propanamide

Cat. No.: B14750654
CAS No.: 61071-76-9
M. Wt: 318.21 g/mol
InChI Key: AFWGDILNCLEZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-bromo-N-(diphenylmethyl)propanamide is an organic compound with the molecular formula C16H16BrNO. It is a brominated amide derivative, characterized by the presence of a bromine atom and a diphenylmethyl group attached to the propanamide backbone .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(diphenylmethyl)propanamide typically involves the bromination of N-(diphenylmethyl)propanamide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-(diphenylmethyl)propanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-bromo-N-(diphenylmethyl)propanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-bromo-N-(diphenylmethyl)propanamide involves its interaction with specific molecular targets. The bromine atom and the diphenylmethyl group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(diphenylmethyl)propanamide
  • 3-iodo-N-(diphenylmethyl)propanamide
  • N-(diphenylmethyl)propanamide

Uniqueness

3-bromo-N-(diphenylmethyl)propanamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, iodo, and non-halogenated analogs. The bromine atom enhances its ability to participate in substitution and other chemical reactions, making it a valuable compound in various applications .

Properties

CAS No.

61071-76-9

Molecular Formula

C16H16BrNO

Molecular Weight

318.21 g/mol

IUPAC Name

N-benzhydryl-3-bromopropanamide

InChI

InChI=1S/C16H16BrNO/c17-12-11-15(19)18-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2,(H,18,19)

InChI Key

AFWGDILNCLEZOE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCBr

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.